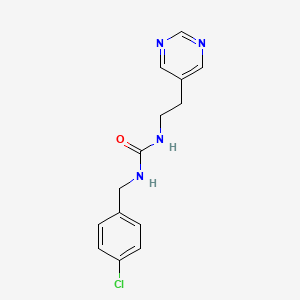
1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a chlorobenzyl group attached to a urea moiety, which is further linked to a pyrimidinyl ethyl group
Vorbereitungsmethoden
The synthesis of 1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and 2-(pyrimidin-5-yl)ethylamine.
Reaction Conditions: The 4-chlorobenzyl chloride is reacted with 2-(pyrimidin-5-yl)ethylamine in the presence of a base such as triethylamine to form the intermediate 1-(4-chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)amine.
Urea Formation: The intermediate is then treated with an isocyanate, such as phenyl isocyanate, under controlled conditions to form the final product, this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl group, using nucleophiles like amines or thiols.
Hydrolysis: The urea moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of amines and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and signal transduction, depending on the context of its application.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(4-Chlorobenzyl)-3-(2-(pyridin-3-yl)ethyl)urea and 1-(4-Chlorobenzyl)-3-(2-(pyrimidin-4-yl)ethyl)urea share structural similarities.
Uniqueness: The presence of the pyrimidin-5-yl group in this compound imparts unique properties, such as specific binding affinities and reactivity patterns, distinguishing it from its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-pyrimidin-5-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c15-13-3-1-11(2-4-13)9-19-14(20)18-6-5-12-7-16-10-17-8-12/h1-4,7-8,10H,5-6,9H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCFQTWMAIAQJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCCC2=CN=CN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














